4-Methyl-1,2,3,4-tetrahydroisoquinoline

Descripción

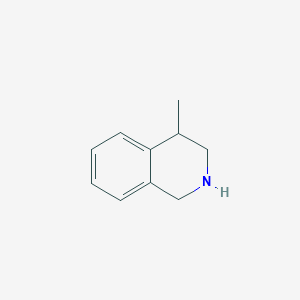

Structure

2D Structure

Propiedades

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIPIAJYKZMIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548079 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110841-71-9 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 4 Methyl 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Conventional Synthetic Routes to 4-Substituted Tetrahydroisoquinolines

The construction of the 4-substituted tetrahydroisoquinoline framework has been a subject of extensive research, leading to the development of several reliable synthetic strategies. These conventional methods, including the Bischler-Napieralski reaction, Friedel-Crafts acylation, Pictet-Spengler condensation, and α-amidoalkylation reactions, form the bedrock of THIQ synthesis.

Bischler-Napieralski Reaction and its Adaptations for 4-Methyl-1,2,3,4-tetrahydroisoquinoline (B9905)

The Bischler-Napieralski reaction, discovered in 1893, is a powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be readily reduced to their corresponding tetrahydroisoquinoline derivatives. wikipedia.orgnrochemistry.com The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a strong acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org

The reaction is generally carried out under refluxing acidic conditions. nrochemistry.com For the synthesis of this compound, a key starting material would be an N-[2-(aryl)propyl]acetamide derivative. The reaction proceeds through an electrophilic aromatic substitution mechanism. wikipedia.org Two primary mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The specific mechanism that predominates is often influenced by the reaction conditions. nrochemistry.com

The presence of electron-donating groups on the aromatic ring of the β-arylethylamide enhances the reaction's efficiency. nrochemistry.com Following the cyclization to form the 3,4-dihydroisoquinoline (B110456) intermediate, a subsequent reduction step, often employing a reducing agent like sodium borohydride (B1222165) (NaBH₄), is necessary to yield the final this compound. nrochemistry.com

It is important to note that the classical Bischler-Napieralski reaction can sometimes lead to the formation of unexpected byproducts. For instance, the choice of dehydrating agent can influence the regioselectivity of the cyclization. wikipedia.org

Friedel-Crafts Acylation Strategies for THIQ Core Formation

Intramolecular Friedel-Crafts reactions provide another versatile approach to construct the tetrahydroisoquinoline core. nih.govmasterorganicchemistry.com This strategy typically involves the cyclization of a suitably functionalized precursor, often an N-acyl-N-(phenylethyl) derivative, under the influence of a Lewis acid or a strong protic acid. nih.govmasterorganicchemistry.com

For the synthesis of 4-substituted THIQs, a common strategy involves the Friedel-Crafts acylation of an activated benzene (B151609) ring. nih.gov For example, the reaction of amides of homoveratrylamine with carboxylic acids or their anhydrides in the presence of polyphosphoric acid (PPA) can yield ketoamides, which are key intermediates for the synthesis of 1-substituted THIQs. nih.gov These ketoamides can then be further manipulated to introduce substituents at the 4-position.

A cascade reaction involving a Prins cyclization followed by a Friedel-Crafts alkylation has been developed for the synthesis of 4-aryltetralin-2-ols, which share a structural resemblance to 4-substituted THIQs. beilstein-journals.org This suggests the potential for similar cascade strategies in the synthesis of this compound derivatives.

The choice of catalyst is crucial in Friedel-Crafts reactions. While traditional Lewis acids like aluminum chloride (AlCl₃) are commonly used, milder and more selective catalysts have also been explored. masterorganicchemistry.combeilstein-journals.org For instance, a combination of a chiral (salen)chromium(III) complex and BF₃·OEt₂ has been shown to be effective in promoting intramolecular Friedel-Crafts cyclization of electron-deficient systems. beilstein-journals.org

Pictet-Spengler Condensation and its Variants for this compound Synthesis

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone in the synthesis of tetrahydroisoquinolines. organicreactions.orgthermofisher.comwikipedia.orgnumberanalytics.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org This reaction is considered a special case of the Mannich reaction. wikipedia.org

To synthesize this compound, the Pictet-Spengler reaction would typically employ a β-phenylethylamine derivative and a ketone, such as acetone, or an aldehyde that can generate a methyl group at the 4-position after cyclization and subsequent transformations. The reaction is driven by the formation of an electrophilic iminium ion intermediate under acidic conditions. wikipedia.org

Traditionally, the reaction is carried out with heating in the presence of a protic or Lewis acid. wikipedia.org However, variations have been developed that can proceed under milder conditions, sometimes even without an acid catalyst, particularly when using more nucleophilic aromatic rings like indoles. wikipedia.org For less nucleophilic aromatic rings, harsher conditions such as refluxing with strong acids may be necessary. wikipedia.org

Several variants of the Pictet-Spengler reaction have been developed to improve yields and expand its scope. These include the use of superacids to catalyze the reaction with less activated aromatic substrates and the development of solid-phase synthesis methods. researchgate.net Furthermore, phosphate (B84403) buffers have been used as a mild and cost-effective alternative to strong acids, particularly for the synthesis of 1,1'-disubstituted THIQs using ketone substrates. acs.org

α-Amidoalkylation Reactions for this compound Derivatives

Intramolecular α-amidoalkylation reactions offer a valuable method for the synthesis of various heterocyclic compounds, including tetrahydroisoquinolines. This reaction involves the cyclization of an N-acyliminium ion intermediate, which is typically generated in situ from an α-hydroxy or α-alkoxy amide derivative.

The application of intermolecular α-amidoalkylation has been utilized for the synthesis of 1-substituted 2-acyltetrahydroisoquinolines. nih.gov This approach can be adapted for the synthesis of 4-methyl derivatives by using appropriate starting materials.

Advanced and Enantioselective Synthetic Approaches

The development of stereoselective methods for the synthesis of 4-substituted tetrahydroisoquinolines is of significant interest due to the importance of chirality in biological activity. Advanced synthetic approaches focus on controlling the stereochemistry at the C4 position, often employing chiral catalysts or auxiliaries.

Asymmetric Synthesis of 4-Alkyl-3-aryl-1,2,3,4-tetrahydroisoquinolines

A highly enantioselective method for the synthesis of 4-alkyl-3-aryl-1,2,3,4-tetrahydroisoquinolines has been reported. acs.orgnih.govacs.org This approach relies on the asymmetric alkylation of an arylacetic acid derivative using (S,S)-(+)-pseudoephedrine as a chiral auxiliary. The key steps involve:

Asymmetric Alkylation: The synthesis begins with the asymmetric alkylation of an arylacetic acid via its (S,S)-pseudoephedrine amide. acs.org Deprotonation with LDA/LiCl followed by reaction with an alkyl halide introduces the desired alkyl group with high stereocontrol. acs.org

Friedel-Crafts Acylation: The resulting chiral α-alkylarylacetic acid is then subjected to a Friedel-Crafts acylation. acs.orgacs.org

Stereocontrolled Reductive Amination: This is followed by a stereocontrolled reductive amination. acs.orgacs.org

Pictet-Spengler Cyclization: The final step is a Pictet-Spengler cyclization using aqueous formaldehyde (B43269) and hydrochloric acid to afford the 4-alkyl-3-aryl-1,2,3,4-tetrahydroisoquinolines in excellent yields and with high enantiomeric purity (often >99% ee). acs.org

This methodology provides a general and efficient route to a variety of enantiomerically pure 4-alkyl-3-aryl-1,2,3,4-tetrahydroisoquinolines.

| Entry | R¹ | R² | R³ | Yield (%) | ee (%) |

| 6a | H | H | Me | 95 | >99 |

| 6b | H | H | Et | 94 | >99 |

| 6c | OMe | H | Me | 96 | >99 |

| 6d | OMe | OMe | Me | 95 | >99 |

| Table 1: Synthesis of 4-alkyl-3-aryl-1,2,3,4-tetrahydroisoquinolines via Asymmetric Synthesis. Data sourced from The Journal of Organic Chemistry. acs.org |

Chiral Catalyst-Mediated Enantioselective Reductions

The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs) is a key method for producing chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. nih.gov This can be achieved through several catalytic stereoselective approaches. nih.govrsc.org One prominent method is the hydrogenation of DHIQs in the presence of a chiral catalyst. nih.gov For instance, arene/Ru/TsDPEN complexes have been shown to effectively catalyze the asymmetric transfer hydrogenation of 1-aryl DHIQs to yield tetrahydroisoquinolines with high enantiomeric excess. organic-chemistry.org

Another approach involves the use of chiral hydride reducing agents. nih.gov For example, the asymmetric chemical reduction of certain DHIQs using a chiral reducing agent derived from NaBH4 and (+) or (-) tartaric acid has achieved 85–90% enantiomeric excess, which can be further enhanced through crystallization. nih.gov Copper hydride (CuH) catalysis has also emerged as a powerful tool. The CuH-catalyzed asymmetric 1,6-conjugate reduction of para-quinone methides provides a route to chiral triarylmethanes and 1,1,2-triarylethanes in high yields and excellent enantioselectivities. acs.org Additionally, enantioselective copper-catalyzed cyclizative aminoboration of ortho-substituted styrenes can produce chiral C1-hydroxymethyl substituted tetrahydroisoquinolines with moderate to good yields and nearly perfect enantioselectivities after oxidation. nih.gov

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in the asymmetric synthesis of tetrahydroisoquinolines. researchgate.net

One common chiral auxiliary is tert-butanesulfinamide. researchgate.netua.es The addition of a Grignard reagent to a tert-butanesulfinyl aldimine or ketimine proceeds with high stereoselectivity. wikipedia.org This method has been successfully applied to the synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net The process often involves the diastereoselective propargylation of chiral N-tert-butanesulfinyl aldimines, followed by further transformations. ua.es

Another class of auxiliaries is oxazolidinones, which are particularly effective in stereoselective aldol (B89426) reactions. wikipedia.org Pseudoephedrine is also a well-established chiral auxiliary. acs.org It has been employed in the asymmetric synthesis of α-alkylarylacetic acids, which are key intermediates for producing 4-alkyl substituted 1,2,3,4-tetrahydroisoquinolines. acs.org The use of (1R,2S,5R)-(−) menthyl-(S)-p-toluene sulfinate (Andersen reagent) is another example of a chiral auxiliary-based method for synthesizing enantiopure THIQs. rsc.org

The general scheme for using a chiral auxiliary involves attaching it to a substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield the enantiomerically enriched product. wikipedia.org

Multi-Component Reactions (MCRs) for Diverse THIQ Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. jocpr.comresearchgate.net This approach offers high atom and step economy, making it ideal for generating libraries of diverse compounds for drug discovery. jocpr.comresearchgate.net

Several MCR strategies have been developed for the rapid synthesis of diverse tetrahydroisoquinoline scaffolds. nih.gov For instance, a four-component coupling process involving aldehydes, primary amines, acid chlorides, and nucleophiles can generate multifunctional substrates that undergo subsequent ring-forming reactions to produce a variety of functionalized heterocyclic systems. researchgate.net One specific example involves the reaction of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile (B47326) under solvent-free conditions to synthesize 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles in high yields. rsc.org

The Ugi reaction, a classic MCR, is highly versatile and can be used to create both fused and unfused heterocyclic compounds, including those with a tetrahydroisoquinoline core. nih.gov These reactions are often used in diversity-oriented synthesis (DOS) to rapidly access novel molecular architectures for biological screening. jocpr.comnih.gov

Eco-Friendly and Microwave-Assisted Synthetic Methods

In recent years, there has been a significant push towards developing more environmentally friendly ("green") and efficient synthetic methods. iosrjournals.org Microwave-assisted organic synthesis has emerged as a key technology in this area, often leading to shorter reaction times, higher yields, and purer products. iosrjournals.org

Microwave irradiation has been successfully applied to classical reactions for synthesizing THIQ cores, such as the Bischler-Napieralski and Pictet-Spengler reactions, allowing for the rapid production of substituted isoquinoline (B145761) libraries. organic-chemistry.orgorganic-chemistry.org Solvent-free conditions, often coupled with microwave irradiation, further enhance the eco-friendliness of these syntheses. researchgate.net For example, the synthesis of 4-methyl-2-hydroxy- and 2-methyl-4-hydroxyquinolines has been achieved rapidly and efficiently from anilines and ethyl acetoacetate (B1235776) under microwave irradiation. researchgate.net

Microwave assistance has also been used in the solid-phase synthesis of chiral tetrahydroisoquinoline libraries, where it efficiently promotes both the loading of substrates onto the resin and the key acid-catalyzed Pictet-Spengler condensation. nih.gov Furthermore, fast and eco-friendly microwave-irradiated reactions in aqueous media have been developed for the synthesis of new quinazoline (B50416) derivatives, which can be precursors to THIQ-related structures. rsc.org

Synthesis of Specific this compound Derivatives for Research

The development of synthetic routes to specific, highly functionalized 4-methyl-THIQ derivatives is crucial for targeted biological investigations.

Synthesis of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline

The synthesis of phenolic 3,4-diphenyl-1,2-dihydroisoquinoline derivatives, which are analogues of 4-hydroxytamoxifen, has been reported. nih.gov These compounds are synthesized from 3,4-diphenyl-1,2,3,4-tetrahydroisoquinolin-4-ols, which are prepared via an intramolecular Barbier reaction of N-(2-iodobenzyl)phenacylamines. nih.gov While this specific synthesis does not yield the exact title compound, the methodologies for introducing hydroxyl groups onto the tetrahydroisoquinoline scaffold are relevant.

Synthesis of 6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline

While a direct synthesis for 6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline was not found in the provided search results, the synthesis of various substituted tetrahydroisoquinolines provides a foundation for how this molecule could be approached. For example, a highly enantioselective method for the synthesis of 4-alkyl substituted 1,2,3,4-tetrahydroisoquinolines has been reported. acs.org This method relies on the alkylation of amides derived from α-alkylarylacetic acids using pseudoephedrine as a chiral auxiliary, followed by a sequence of Friedel−Crafts acylation, stereocontrolled reductive amination, and Pictet−Spengler cyclization. acs.org This general approach could potentially be adapted for the synthesis of 6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline by selecting the appropriately substituted starting materials.

Synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

A common approach involves the following key transformations:

Formation of the Thiazole (B1198619) Moiety: The substituted thiazole ring can be constructed through cyclization reactions.

Synthesis of the Tetrahydroisoquinoline Sulfonyl Benzoyl Chloride: This intermediate is typically prepared by reacting 1,2,3,4-tetrahydroisoquinoline (B50084) with 4-(chlorosulfonyl)benzoyl chloride.

Amide Coupling: The final step is the condensation of the N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)amine intermediate with the 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl chloride to form the final amide bond.

This modular approach allows for the synthesis of various derivatives by modifying the individual components before the final coupling step.

Synthesis of this compound-1-carboxylic acid

The synthesis of this compound-1-carboxylic acid, a substituted cyclic amino acid, can be achieved through established methods for constructing the tetrahydroisoquinoline ring system, such as the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone followed by ring closure.

A potential synthetic route is outlined below:

Starting Material: The synthesis would begin with a suitably substituted phenethylamine (B48288), specifically 2-(3-methylphenyl)ethan-1-amine.

Pictet-Spengler Cyclization: The phenethylamine derivative is reacted with an α-keto acid, such as glyoxylic acid, under acidic conditions. This reaction forms the tetrahydroisoquinoline ring and installs the carboxylic acid group at the C-1 position in a single step.

The general reaction is summarized in the table below.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-(3-methylphenyl)ethan-1-amine, Glyoxylic acid | Acid catalyst (e.g., HCl, H₂SO₄), Heat | This compound-1-carboxylic acid |

This method provides a direct route to the desired carboxylated tetrahydroisoquinoline structure.

Synthesis of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

The preparation of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, a chiral halogenated derivative, is typically accomplished through the direct electrophilic bromination of the corresponding 3-methyl-1,2,3,4-tetrahydroisoquinoline. smolecule.com The presence of the activating amino group on the aromatic ring directs the bromination to the para position (C-6).

The key step in this synthesis is the regioselective bromination. smolecule.com

| Reaction Step | Starting Material | Reagent | Solvent | Conditions | Product |

| Bromination | 3-methyl-1,2,3,4-tetrahydroisoquinoline | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Dichloromethane (B109758) | Controlled temperature | 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline |

This method is effective for introducing the bromo substituent onto the pre-formed tetrahydroisoquinoline skeleton. smolecule.com The use of chiral catalysts or auxiliaries can be employed to achieve specific enantiomeric forms of the product. smolecule.com

Enantioselective Synthesis of 1-Alkyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids

Achieving enantioselectivity in the synthesis of 1-alkyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids is crucial for their application in medicinal chemistry. One effective strategy begins with a chiral 3,4-dihydroisoquinolinium salt, which is then converted stereoselectively to the final product. A representative synthesis for a 1-methyl derivative demonstrates a route applicable to other 1-alkyl and 1-aryl analogues. smolecule.com

This synthetic pathway can be broken down into several key steps, starting from the imine precursor. smolecule.com

| Step | Description | Reagents/Conditions | Intermediate/Product | Yield |

| 1 | Conversion to Nitrone | m-Chloroperoxybenzoic acid (mCPBA) | Nitrone derivative | 87% |

| 2 | Alkylation | Methyllithium in THF at -70°C | N-hydroxy-1-methyl-tetrahydroisoquinoline | - |

| 3 | N-O Bond Cleavage | Catalytic hydrogenation (PtO₂) | 1-methyl-tetrahydroisoquinoline derivative | - |

| 4 | Carboxylation | (Details not specified) | 1-methyl-tetrahydroisoquinoline-1-carboxylic acid derivative | - |

| 5 | Hydrolysis | Aqueous ethanolic HCl | (+)- or (-)-tetrahydro-6,7-dimethoxy-1-methylisoquinoline-1-carboxylic acid hydrochloride | - |

| Overall | Five steps from imine to final acid | 35% |

This method highlights a robust pathway for accessing optically active 1-alkyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids, which are important building blocks in the synthesis of complex alkaloids and pharmaceutical agents. smolecule.com

Iii. Pharmacological and Neurobiological Investigations of 4 Methyl 1,2,3,4 Tetrahydroisoquinoline

Neuroprotective Properties and Mechanisms

4-MeTIQ exhibits notable neuroprotective properties through a variety of mechanisms, positioning it as a compound of interest for potential therapeutic applications in neurodegenerative conditions.

4-MeTIQ demonstrates a significant interaction with the glutamatergic system, particularly through its antagonism of N-methyl-D-aspartate (NMDA) receptors. Research has indicated a specific action of 4-MeTIQ on these receptors, which was confirmed by its ability to inhibit the binding of [3H]MK-801, a well-known NMDA receptor channel blocker. In comparative studies, while both 4-MeTIQ and TIQ showed neuroprotective effects against glutamate-induced neurotoxicity in certain cell cultures, only 4-MeTIQ was effective in preventing glutamate-induced cell death and calcium influx in granular cell cultures, which are sensitive to NMDA toxicity. This suggests a distinct mechanism of neuroprotection for 4-MeTIQ that is directly linked to its modulation of NMDA receptor activity. Further research into related 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives has identified specific structural features that enhance affinity for the NMDA receptor's ion channel binding site, with some derivatives showing high potency. nih.gov For instance, the (S)-configured derivative with a 2-methylphenyl group at position 1 and a methyl group at position 8 displayed a high affinity with a Ki-value of 0.0374 microM. nih.gov

Table 1: Affinity of 1-Aryl-1,2,3,4-tetrahydroisoquinoline Derivatives to the NMDA Receptor Ion Channel Binding Site

| Compound | Configuration | Substituents | Affinity (Ki in µM) |

|---|---|---|---|

| Derivative 4e x HCl | (S) | 1-(2-methylphenyl), 8-methyl | 0.0374 |

| Derivative 4e x HCl | (R) | 1-(2-methylphenyl), 8-methyl | ~3.37 |

This table showcases the high affinity and enantioselectivity of a specific 1-aryl-1,2,3,4-tetrahydroisoquinoline derivative for the NMDA receptor, highlighting the potential for targeted modulation of this receptor by compounds with a similar backbone to 4-MeTIQ.

A significant aspect of 4-MeTIQ's neuroprotective profile is its ability to counteract the damaging effects of specific neurotoxins. It has shown efficacy in models of neurodegeneration induced by both 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and rotenone (B1679576), which are widely used to study Parkinson's disease.

In studies involving rotenone, a pesticide that induces parkinsonism, 4-MeTIQ has demonstrated a protective effect against the neurotoxic damage to dopaminergic structures. nih.gov When rotenone was injected intracerebrally in rats, it caused a significant decrease in dopamine (B1211576) levels in the striatum and substantia nigra. nih.gov Treatment with 4-MeTIQ was found to significantly reduce this fall in striatal dopamine concentration, suggesting its ability to counteract the neurotoxic action of rotenone. nih.gov Furthermore, repeated systemic administration of rotenone, which leads to high mortality and significant alterations in dopamine metabolism, was effectively counteracted by the administration of 4-MeTIQ. nih.gov

The compound has also been shown to antagonize the behavioral syndrome produced by MPTP, another well-established neurotoxin used to model Parkinson's disease. researchgate.net This protective action against both MPTP and rotenone-induced damage underscores the potential of 4-MeTIQ as a neuroprotective agent against environmental and chemical insults to the dopaminergic system. nih.govresearchgate.net

The neuroprotective properties of 4-MeTIQ make it a compound of interest in the context of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Its ability to combat neurotoxin-induced damage, as seen in MPTP and rotenone models, directly points to its potential relevance for Parkinson's disease, a condition characterized by the progressive loss of dopaminergic neurons. nih.govnih.gov The enzymatic formation of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) in the brain from 2-phenethylamine and pyruvate (B1213749) has led to the suggestion that the enzyme responsible may play a role in preventing Parkinson's disease. rsc.org

In the realm of Alzheimer's disease, research has explored the potential of the broader class of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. mdpi.comnih.gov Some of these compounds have been designed to modulate the proteolytic processing of amyloid precursor protein (APP), a key event in the pathology of Alzheimer's disease. nih.gov These derivatives have shown the potential to both stimulate the release of the neuroprotective soluble APPalpha fragment and inhibit gamma-secretase, an enzyme involved in the production of the amyloid-beta peptide. nih.gov While direct and extensive research on 4-MeTIQ's specific role in Alzheimer's disease is less documented than for Parkinson's, the activities of related tetrahydroisoquinoline compounds suggest a potential avenue for future investigation. mdpi.comnih.gov

Modulation of Neurotransmitter Systems

4-MeTIQ also exerts its effects through the modulation of key neurotransmitter systems, most notably through its interaction with monoamine oxidase enzymes.

4-Methyl-1,2,3,4-tetrahydroisoquinoline (B9905) is a known inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). These enzymes are crucial for the breakdown of monoamine neurotransmitters such as dopamine, serotonin (B10506), and norepinephrine. By inhibiting MAO-A and MAO-B, 4-MeTIQ can increase the levels of these neurotransmitters in the brain, which is a mechanism shared by some antidepressant and anti-Parkinsonian drugs.

The inhibitory action of 4-MeTIQ on MAO is considered to be reversible and of moderate potency. researchgate.net This characteristic is seen as potentially beneficial from a clinical perspective. nih.gov The inhibition of MAO-dependent oxidation of dopamine and serotonin has been observed in various brain structures following the administration of 4-MeTIQ. nih.gov This action is believed to be a significant contributor to its antidepressant-like effects and its broader neuroprotective profile. nih.gov

Table 2: Monoamine Oxidase (MAO) Inhibition by this compound and a Related Compound

| Compound | Enzyme | Inhibition Potency (Ki or IC50) | Notes |

|---|---|---|---|

| This compound (1MeTIQ) | MAO-A / MAO-B | Moderate inhibitor (specific values not consistently reported across all studies) | Reversible, short-acting |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | MAO-A | Ki = 9 µM | Competitive, reversible |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | MAO-B | Ki = 106 µM | Noncompetitive, time-dependent |

This table provides an overview of the MAO inhibitory properties of 4-MeTIQ and a structurally related neurotoxin, MPTP. The data for MPTP offers a comparative context for the potency and nature of MAO inhibition by tetrahydropyridine (B1245486) derivatives.

Dopamine Metabolism and Activity

This compound (1MeTIQ) has demonstrated a significant influence on the dopaminergic system, suggesting a role as an endogenous regulator of dopamine activity. nih.gov Studies have shown that 1MeTIQ can antagonize the increase in dopamine metabolism induced by certain compounds. nih.gov Specifically, it has been observed to counteract the effects of MK-801, a substance known to elevate dopamine metabolite levels in various brain regions. nih.gov

In neurochemical analyses, the impact of 1MeTIQ on dopamine (DA) and its primary metabolites—3,4-dihydroxyphenylacetic acid (DOPAC), 3-methoxytyramine (3-MT), and homovanillic acid (HVA)—has been assessed using high-performance liquid chromatography (HPLC). nih.gov Research indicates that 1MeTIQ can modulate the catabolism of dopamine. rsc.org It has been shown to inhibit the monoamine oxidase (MAO)-dependent oxidation of dopamine, thereby shifting its metabolic pathway towards catechol-O-methyltransferase (COMT) dependent processes. rsc.org This alteration in dopamine metabolism may also contribute to a reduction in oxidative stress within the brain. rsc.org

Furthermore, investigations into the effects of 1MeTIQ on dopamine receptors have revealed its ability to displace agonist radioligands like [3H]apomorphine from dopamine D2 receptors. nih.gov This finding suggests that 1MeTIQ may facilitate the release of dopamine from dopaminergic terminals. nih.gov Chronic administration of high doses of 1MeTIQ has not been found to produce harmful effects on dopamine neurons. nih.gov In studies involving animal models of diabetic neuropathic pain, it was observed that the condition led to diminished dopamine levels in the striatum, and treatment with 1MeTIQ reversed these neurochemical changes. nih.gov

Table 1: Effect of 1MeTIQ on Dopamine and its Metabolites

| Compound | Effect on Dopamine (DA) | Effect on DOPAC | Effect on 3-MT | Effect on HVA |

|---|---|---|---|---|

| This compound (1MeTIQ) | Modulates metabolism, potentially increases release nih.govnih.gov | Influences levels as a downstream metabolite nih.gov | Influences levels as a downstream metabolite nih.gov | Influences levels as a downstream metabolite nih.gov |

Serotonin (5-HT) System Interactions

Research has indicated that this compound (1MeTIQ) and its parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), lead to the activation of the serotonin (5-HT) system. nih.govresearchgate.net This activation is a key component of their observed antidepressant-like effects in animal models. nih.govresearchgate.net

Neurochemical studies have demonstrated that the administration of these compounds influences the levels of serotonin and its metabolites in different brain structures. nih.govresearchgate.net For instance, in a diabetic neuropathic pain model in mice, a significant decrease in frontal cortical serotonin levels was observed. nih.gov Treatment with 1MeTIQ was shown to significantly boost these serotonin levels. nih.gov Specifically, animals with diabetic neuropathy exhibited lower concentrations of serotonin in the frontal cortex, striatum, and hippocampus, and 1MeTIQ administration reversed these depletions. nih.gov

Furthermore, the inhibition of monoamine oxidase (MAO) by 1-methyl THIQ has been shown to cause an elevation of serotonin in the rat striatum. rsc.org The interactions of TIQ derivatives with serotonin receptors have also been a subject of study, with N-alkylated derivatives showing some affinity for various 5-HT receptor subtypes. researchgate.net

Table 2: Effect of 1MeTIQ on the Serotonin System

| Brain Region | Effect of Diabetic Neuropathy on Serotonin | Effect of 1MeTIQ Treatment on Serotonin |

|---|---|---|

| Frontal Cortex | Decrease nih.gov | Increase nih.gov |

| Striatum | Decrease nih.gov | Reversal of decrease nih.gov |

| Hippocampus | Decrease nih.gov | Reversal of decrease nih.gov |

Noradrenaline (NA) System Interactions

The administration of this compound (1MeTIQ) and its parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), has been shown to activate the noradrenergic (NA) system. nih.govresearchgate.net This activation is considered a significant contributor to their antidepressant-like properties. nih.govresearchgate.net

Studies have demonstrated that TIQ can significantly increase the metabolism of noradrenaline, leading to the release of NA and an elevation in the levels of its final metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG), in the mouse brain. nih.gov The biochemical effects of TIQ on the noradrenergic system have been compared to those of yohimbine, an alpha2-adrenergic antagonist. nih.gov

In a model of diabetic neuropathic pain, an increase in noradrenaline concentration was observed in the frontal cortex of affected animals. nih.gov Treatment with 1MeTIQ further boosted these noradrenaline levels. nih.gov

Table 3: Effect of TIQ and 1MeTIQ on the Noradrenaline System

| Compound | Effect on Noradrenaline (NA) Metabolism | Effect on NA Release | Effect on MHPG Levels |

|---|---|---|---|

| 1,2,3,4-tetrahydroisoquinoline (TIQ) | Increase nih.gov | Increase nih.gov | Increase nih.gov |

| This compound (1MeTIQ) | Activation of NA system nih.govresearchgate.net | Activation of NA system nih.govresearchgate.net | Not specified |

Sphingosine (B13886) 1-phosphate (S1P) Receptor Agonism

Sphingosine 1-phosphate (S1P) is a signaling lipid that exerts its effects through five G protein-coupled receptors, S1P1-5. nih.gov The S1P4 receptor, in particular, is expressed in hematopoietic tissue and lungs and plays a role in lymphocyte signaling. nih.gov It is coupled to Gαi and Gαo G proteins and activates downstream pathways such as the extracellular signal-regulated kinases (ERK) mitogen-activated protein kinases (MAPK) and Phospholipase C (PLC). nih.gov While research has identified selective agonists for the S1P4 receptor, there is no direct evidence in the provided search results to suggest that this compound acts as an agonist at sphingosine 1-phosphate receptors. The available information focuses on other S1P receptor agonists.

Acetylcholinesterase Inhibitory Activity

While the provided search results mention the acetylcholinesterase inhibitory activity of 1,2,3,4-tetrahydro-9-aminoacridine (THA), a different tetrahydroisoquinoline derivative, there is no specific information detailing the acetylcholinesterase inhibitory activity of this compound. nih.govnih.gov

Other Biological Activities

Antifungal Activity

While direct studies on the antifungal properties of this compound are not extensively documented in publicly available research, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives has been the subject of various antifungal investigations. These studies provide a foundational understanding of the structural features that may contribute to antifungal efficacy within this chemical family.

Research into novel 1,2,3,4-tetrahydroquinoline (B108954) derivatives containing a pyrimidine (B1678525) ether scaffold has identified compounds with significant in vitro activity against several plant pathogenic fungi, including Valsa mali and Sclerotinia sclerotiorum. acs.org The mechanism of action for some of these derivatives is believed to involve the inhibition of chitin (B13524) synthase, a crucial enzyme in the fungal cell wall biosynthesis. acs.org This suggests that the tetrahydroquinoline core can serve as a valuable scaffold for the development of new antifungal agents.

Further illustrating the potential of this chemical class, studies on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives have demonstrated activity, particularly against dermatophytes. researchgate.net Notably, the substitution pattern on the aryl ring and the nitrogen of the tetrahydroquinoline ring have been shown to significantly influence the antifungal potency. researchgate.net For instance, the removal of a benzyl (B1604629) group from the nitrogen and the introduction of a hydroxyl group on the 4-aryl substituent were found to enhance antifungal activity. researchgate.net

In a different series of studies, N-alkyl tetra- and perhydroquinoline derivatives were synthesized and evaluated for their antimicrobial properties. Interestingly, perhydro analogues exhibited more significant antifungal activity compared to the tetrahydroquinoline derivatives. nih.gov This highlights that the degree of saturation in the quinoline (B57606) ring system is a critical determinant of antifungal action.

Moreover, novel tetrahydroisoquinoline compounds have been designed based on the structure of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov Several of these lead compounds displayed potent antifungal activities against various fungi, with some showing efficacy comparable to or stronger than the established antifungal drug fluconazole. nih.gov The interaction of these molecules with CYP51 appears to be a key component of their antifungal mechanism. nih.gov

While these findings are promising for the tetrahydroquinoline and tetrahydroisoquinoline scaffolds in general, the specific contribution of a methyl group at the 4-position of the 1,2,3,4-tetrahydroisoquinoline core to antifungal activity remains to be elucidated through direct experimental evaluation. Structure-activity relationship (SAR) studies on related compounds suggest that substitutions at various positions can significantly modulate biological activity. rsc.orgnuph.edu.ua

Table 1: Antifungal Activity of Selected Tetrahydroquinoline Derivatives

| Compound/Derivative Class | Fungal Species | Activity/Findings | Reference |

| 1,2,3,4-Tetrahydroquinoline derivatives with pyrimidine ether scaffold | Valsa mali, Sclerotinia sclerotiorum | Good in vitro antifungal activity; potential chitin synthase inhibitors. | acs.org |

| 4-Aryl-3-methyl-1,2,3,4-tetrahydroquinolines | Dermatophytes | Showed antifungal activity; potency influenced by N- and aryl substitutions. | researchgate.net |

| N-Alkyl perhydroquinolines | General fungi | Significant antifungal activity compared to tetrahydroquinoline analogues. | nih.gov |

| Novel Tetrahydroisoquinoline Compounds | Various test fungi | Potent antifungal activities, some comparable to fluconazole; target CYP51. | nih.gov |

This table presents data on related compounds to provide context for the potential antifungal activity of this compound.

Contractile Activity on Smooth Muscle

The influence of this compound on smooth muscle contractility has not been specifically detailed in the available scientific literature. However, research on substituted tetrahydroisoquinoline derivatives offers insights into how this class of compounds can interact with smooth muscle tissues.

Studies have shown that substitutions at the C-1 position of the 1,2,3,4-tetrahydroisoquinoline skeleton can lead to compounds with contractile activity on guinea pig's gastric smooth muscle preparations. mdpi.com A series of 1-monosubstituted and 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines were synthesized, and some of the 1,1-dialkyl derivatives were found to possess this contractile property. mdpi.comnih.gov This suggests that the nature of the substituent at the 1-position plays a crucial role in modulating the interaction with receptors or ion channels in the smooth muscle cells, leading to a contractile response.

Further research on other substituted tetrahydroisoquinolines has revealed cardiovascular effects, including the inhibition of high KCl-induced contraction of rat aorta, which is a measure of smooth muscle contraction. nih.gov These effects are often linked to the modulation of calcium channels. nih.gov

The contractile responses of smooth muscle, such as that found in the guinea pig ileum, are complex processes involving various neurotransmitters and receptors. nih.govnih.gov While direct evidence is lacking for this compound, the position of the methyl group at the 4-position could sterically or electronically influence the binding of the molecule to targets on smooth muscle cells, thereby potentially modulating contractile activity. However, without specific experimental data, any potential effect remains speculative.

Table 2: Effects of Substituted Tetrahydroisoquinolines on Smooth Muscle

| Compound/Derivative Class | Tissue | Effect | Reference |

| 1,1-Dialkyl-1,2,3,4-tetrahydroisoquinolines | Guinea pig's gastric smooth muscle | Contractile activity | mdpi.comnih.gov |

| Papaverine (an isoquinoline (B145761) alkaloid) | General smooth muscle | Relaxant and vasodilator | mdpi.com |

| Substituted tetrahydroisoquinolines | Rat aorta | Inhibition of KCl-induced contraction | nih.gov |

This table provides data on the effects of related compounds on smooth muscle to contextualize the potential activity of this compound.

Iv. Structure Activity Relationship Sar Studies of 4 Methyl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of tetrahydroisoquinoline (THIQ) derivatives can be significantly modulated by the position and chemical nature of substituents on the core scaffold. nuph.edu.uaresearchgate.net These modifications can affect the molecule's affinity for its biological target, its metabolic stability, and its pharmacokinetic properties.

The position of a methyl group on the tetrahydroisoquinoline ring system has a profound impact on the pharmacological profile of the resulting compound. While direct comparative studies between 4-methyl-1,2,3,4-tetrahydroisoquinoline (B9905) and its C-1 methyl isomer are not extensively detailed in the provided search results, the distinct biological activities reported for derivatives substituted at these positions highlight the importance of the methyl group's location.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTIQ) is an endogenous substance with neuroprotective and antidepressant-like effects. It is known to be a moderate inhibitor of monoamine oxidase (MAO) A and B. The pharmacological actions of 1-MeTIQ are closely tied to its influence on dopamine (B1211576) metabolism. nih.gov Specifically, the S-enantiomer of 1-MeTIQ has been shown to inhibit MAO-dependent dopamine oxidation. nih.gov

While there is a lack of specific data on the pharmacological profile of the parent this compound in the provided results, research on related analogs suggests that substitution at the C-4 position is a key determinant of activity for other biological targets. For instance, in a series of tetrahydroisoquinoline-based CXCR4 antagonists, modifications at various positions, including the broader quinoline (B57606) core, were explored to optimize activity. nih.gov The development of potent anticancer agents has also involved the synthesis of tetrahydroisoquinoline derivatives with substitutions at the C-4 position, among others. nih.gov

The introduction of additional substituents to the this compound scaffold can dramatically alter its biological activity. The nature and position of these substituents play a critical role in the structure-activity relationship (SAR).

Hydroxyl Groups: The presence of hydroxyl groups can introduce hydrogen bonding capabilities, which are often crucial for receptor binding. For example, in a study of tetrahydroisoquinoline-based N-methyl-D-aspartate (NMDA) receptor modulators, the replacement of methoxy substituents with an isopropoxy group led to analogs with enhanced activity at the GluN2B subunit. nih.gov

Halogens: Halogen atoms such as chlorine, fluorine, and bromine are often introduced to modify a molecule's electronic properties and lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. In the context of N-aryltetrahydroisoquinoline derivatives as HA-CD44 interaction inhibitors, various substitutions on the aryl ring were explored to enhance binding affinity. unizar.es

Aryl Groups: The addition of aryl substituents can introduce van der Waals and pi-stacking interactions with the target protein, often leading to increased potency. In the development of N-aryltetrahydroisoquinoline derivatives as inhibitors of the HA-CD44 interaction, the tetrahydroisoquinoline moiety was found to occupy a specific binding site, while an attached trimethoxybenzyl group interacted with residues corresponding to the hyaluronic acid (HA) binding site. unizar.es

A review of the biological activities of tetrahydroisoquinoline derivatives highlights that electron-donating, electron-withdrawing, and various heterocyclic functional groups on the core structure are vital in modulating the biological potential of the synthesized compounds. nuph.edu.uaresearchgate.net

Table 1: Influence of Substituents on the Biological Activity of Tetrahydroisoquinoline Derivatives

| Substituent | Position(s) | Effect on Biological Activity | Reference(s) |

| Isopropoxy | Aromatic Ring | Enhanced activity at GluN2B subunit of NMDA receptors | nih.gov |

| Aryl | N-position | Inhibition of HA-CD44 interaction | unizar.es |

| Trimethoxybenzyl | N-position | Interaction with HA binding site residues on CD44 | unizar.es |

| Electron-donating/withdrawing groups | Various | Modulates overall biological potential | nuph.edu.uaresearchgate.net |

| Heterocyclic groups | Various | Modulates overall biological potential | nuph.edu.uaresearchgate.net |

Stereoselectivity and Enantiomeric Purity in Biological Actions

Chirality plays a pivotal role in the biological activity of many this compound derivatives. mdpi.com The three-dimensional arrangement of atoms in a molecule can lead to enantiomers (non-superimposable mirror images) that may exhibit significantly different pharmacological and toxicological profiles.

The separation and biological evaluation of individual enantiomers of chiral this compound derivatives have often revealed that one enantiomer is significantly more active than the other.

A prominent example is 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), which exists as a racemate of (R)- and (S)-enantiomers. nih.gov Biochemical studies have shown that (S)-1MeTIQ is a much more potent inhibitor of MAO-dependent dopamine oxidation than the racemate. nih.gov In contrast, (R)-1MeTIQ does not block dopamine oxidation in brain regions rich in dopamine nerve endings. nih.gov However, both enantiomers, along with the racemate, were found to increase the extracellular concentration of dopamine in the rat striatum, although the effect of (R)-1MeTIQ was less pronounced. nih.gov

In a different class of tetrahydroisoquinoline analogs, specifically those acting as positive allosteric modulators of NMDA receptors, a clear stereochemical preference was also observed. nih.gov The (S)-(-) enantiomer was found to be active at the GluN2B, GluN2C, and/or GluN2D subunits, while the (R)-(+) enantiomer was only active at the GluN2C/D subunits. nih.gov

The differential activities of enantiomers are a direct consequence of their distinct interactions with the chiral environment of biological macromolecules such as receptors and enzymes. The specific three-dimensional arrangement of functional groups in one enantiomer may allow for a more favorable binding interaction with the target protein, leading to higher affinity and/or efficacy.

For the tetrahydroisoquinoline-based NMDA receptor modulators, the stereochemical differences between the (R)- and (S)-enantiomers dictate their subunit selectivity. nih.gov The binding pocket of the NMDA receptor is inherently chiral, and the spatial orientation of the substituents on the tetrahydroisoquinoline core determines which subunits it can effectively modulate.

Similarly, the stereochemistry of tetrahydroisoquinoline-based CXCR4 antagonists has been shown to be critical for their activity. In the development of these antagonists, specific chiral configurations were targeted to optimize their binding to the CXCR4 receptor. nih.gov The synthesis of stereochemically pure compounds was essential to elucidate the structure-activity relationships and identify the most potent analogs. nih.gov

Table 2: Differential Activities of Tetrahydroisoquinoline Enantiomers

| Compound Class | Enantiomer | Biological Activity | Reference(s) |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | (S)-1MeTIQ | Stronger inhibitor of MAO-dependent dopamine oxidation | nih.gov |

| (R)-1MeTIQ | Does not block dopamine oxidation in specific brain regions | nih.gov | |

| NMDA Receptor Modulators | (S)-(-) | Active at GluN2B, GluN2C, and/or GluN2D subunits | nih.gov |

| (R)-(+) | Active only at GluN2C/D subunits | nih.gov | |

| CXCR4 Antagonists | (S,R) configuration | Maintained in active analogs | nih.gov |

Molecular Docking and Computational Studies for Target Interaction Prediction

Molecular docking and other computational methods have become indispensable tools in the study of this compound derivatives. These techniques allow for the prediction of how these molecules might bind to their biological targets at an atomic level, providing insights that can guide the design of more potent and selective compounds.

Computational studies have been employed to understand the binding of N-aryltetrahydroisoquinoline derivatives to the hyaluronan-binding domain of CD44 (CD44-HABD). unizar.es Docking studies revealed that the tetrahydroisoquinoline moiety occupies a specific binding site, while other parts of the molecule interact with residues in the hyaluronic acid binding site. unizar.es These computational predictions were instrumental in designing novel derivatives with improved inhibitory activity. unizar.es

In the development of novel tetrahydroisoquinoline analogs as inhibitors of HIV-1 reverse transcriptase (RT), molecular docking was used to predict the binding modes of these compounds within the non-nucleoside inhibitor binding pocket. scispace.com The docking results indicated that the designed analogs could share a similar binding mode to known inhibitors, providing a rationale for their synthesis and biological evaluation. scispace.com

Furthermore, molecular docking and molecular dynamics simulations have been used to investigate the interactions of tetrahydroisoquinoline derivatives with deoxyribonuclease I (DNase I). nih.gov These studies suggested that interactions with specific amino acid residues such as Glu 39, His 134, and Tyr 211 are important for the inhibitory affinity. nih.gov

Computational approaches, including the generation of pharmacophore models and Comparative Molecular Field Analysis (CoMFA), have also been applied to understand the structure-activity relationships of tetrahydroisoquinoline-based inverse agonists of the 5-HT7 receptor. ebi.ac.uk Docking these compounds into a model of the receptor provided insights into the molecular interactions responsible for their observed activities. ebi.ac.uk

Table 3: Application of Computational Studies on Tetrahydroisoquinoline Derivatives

| Biological Target | Computational Method(s) | Key Findings | Reference(s) |

| CD44-HABD | Molecular Docking | THIQ moiety occupies a specific binding site; other parts of the molecule interact with the HA binding site. | unizar.es |

| HIV-1 Reverse Transcriptase | Molecular Docking | Analogs share a similar binding mode to known inhibitors. | scispace.com |

| DNase I | Molecular Docking, Molecular Dynamics | Interactions with specific amino acid residues are important for affinity. | nih.gov |

| 5-HT7 Receptor | Pharmacophore Modeling, CoMFA, Docking | Provided insights into molecular interactions and SAR. | ebi.ac.uk |

| Cyclin-dependent kinases | Molecular Docking, MD simulations, DFT | Rationalized structure-activity relationships and binding efficiency. | tandfonline.com |

| Microsomal prostaglandin E synthase 1 | Molecular Docking, ADME/T analysis, MD simulations | Predicted good binding affinity and stability. | tandfonline.com |

V. Pharmacokinetics and Toxicological Considerations in Research

Metabolism Pathways of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477)

Studies in rats have shown that after oral administration, 1MeTIQ undergoes several metabolic transformations, although a large portion of the compound is excreted without being changed. nih.gov The metabolic pattern is similar to its parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ). nih.gov

The primary metabolic pathways for 1MeTIQ involve hydroxylation and N-methylation. Research involving the administration of radiolabeled 1MeTIQ to rats identified specific metabolites excreted in urine over 24 hours. A significant metabolite is the 4-hydroxyl derivative, 4-hydroxy-1MeTIQ, accounting for 8.7% of the excreted amount. nih.gov Additionally, a small fraction undergoes N-methylation to form 2-methyl-1MeTIQ, which was detected as 0.7% of the total excreted compound. nih.gov Another minor metabolite identified is 1-methyl-3,4-dihydroisoquinoline, which constituted 1.0% of the excreted dose. nih.gov The majority of the administered 1MeTIQ (72%) is excreted unchanged. nih.gov

Table 1: Metabolic Excretion of 1-Methyl-1,2,3,4-tetrahydroisoquinoline in Rats (24 hr after 50 mg/kg oral administration)

| Metabolite Name | Percentage of Excreted Dose | Metabolic Pathway |

|---|---|---|

| Unchanged 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 72% | - |

| 4-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 8.7% | Hydroxylation |

| 2-methyl-1-methyl-1,2,3,4-tetrahydroisoquinoline | 0.7% | N-methylation |

| 1-methyl-3,4-dihydroisoquinoline | 1.0% | Oxidation |

Data sourced from studies on rats. nih.gov

The enzymatic processes driving the metabolism of tetrahydroisoquinolines are a key area of investigation. While direct studies on the full range of enzymes metabolizing 1MeTIQ are limited, its interaction with monoamine oxidase (MAO) is noted. 1MeTIQ is recognized as a reversible and moderate inhibitor of both MAO-A and MAO-B. sigmaaldrich.com

The biotransformation of related tetrahydroisoquinoline structures involves several enzymatic pathways. For instance, N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ), a tertiary amine, is oxidized by both MAO-A and MAO-B into the N-methyl-isoquinolinium ion. researchgate.net Cytochrome P450-mediated bioactivation is a common pathway for cyclic tertiary amines, leading to products from N-dealkylation, ring hydroxylation, and N-oxidation. researchgate.net Furthermore, other substituted methyl-tetrahydroisoquinolines, such as 1-benzyl-1,2,3,4-tetrahydro-2-methylisoquinolines, have been shown to undergo biotransformation by rat liver enzymes into different alkaloids. acs.org These findings suggest that the metabolism of 1MeTIQ in the body is likely a complex process involving multiple enzyme systems.

Blood-Brain Barrier Penetration

A critical pharmacokinetic property of 1MeTIQ is its ability to cross the blood-brain barrier (BBB). nih.govresearchgate.net Studies using radiolabeled 1MeTIQ in rats have demonstrated that the compound readily passes through the BBB and accumulates in the brain. nih.gov Four hours after administration, the concentration of labeled compounds in the brain was found to be approximately 4.5 times higher than the concentration in the blood. nih.gov The vast majority (over 90%) of the radioactivity detected in the brain corresponded to the unchanged 1MeTIQ molecule. nih.gov This efficient penetration and concentration in brain tissue are central to its activity as an endogenous substance. nih.gov

In Silico Prediction of ADMET Profile

A specific, comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for 1-Methyl-1,2,3,4-tetrahydroisoquinoline is not extensively detailed in the available literature. However, the principles of computational ADMET prediction are widely applied in modern drug discovery to forecast the pharmacokinetic and toxicological properties of new chemical entities before synthesis, thereby saving resources. iapchem.org

These predictive models use a molecule's structure to calculate various physicochemical and biological properties. nih.gov For heterocyclic scaffolds like tetrahydroisoquinolines, in silico tools can be used to design and screen virtual libraries of compounds for desired characteristics. nih.gov Methods such as Quantitative Structure-Activity Relationship (QSAR) and docking studies help predict a compound's interaction with metabolic enzymes and transporters, its potential for absorption, and its likely distribution in the body. nih.gov Applying these computational methods is challenging for some ADMET-related proteins, which may have large and flexible binding sites, but promising results have been reported for metabolizing enzymes. nih.gov For any new tetrahydroisoquinoline derivative, these in silico approaches would be a critical first step in evaluating its drug-like potential. iapchem.orgneliti.com

Vi. Analytical Methodologies for 4 Methyl 1,2,3,4 Tetrahydroisoquinoline in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantification of trace-level compounds in complex mixtures. nih.gov Its high selectivity and sensitivity make it ideal for bioanalytical applications. A sensitive and specific LC-MS/MS method has been developed for the simultaneous analysis of the related compounds TIQ and 1-MeTIQ in biological samples. jsbms.jp

This methodology typically involves a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, which is well-suited for polar molecules. jsbms.jp Quantification is achieved using the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and a co-eluting deuterated internal standard. jsbms.jp This use of a stable isotope-labeled internal standard, such as 1-MeTIQ-d4 for the analysis of 1-MeTIQ, is crucial for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. jsbms.jp

Chromatographic separation is typically performed on a reversed-phase column. jsbms.jp For instance, in the analysis of TIQ and 1-MeTIQ, a reversed-phase 5CN-MS column was used with a mobile phase consisting of methanol (B129727) and 5 mM ammonium (B1175870) formate (B1220265) (90:10, v/v), which allowed for effective separation of the analytes. jsbms.jp The method demonstrated excellent linearity and low limits of detection, reaching 0.01 ng/mL for 1-MeTIQ. jsbms.jp

Table 1: Example LC-MS/MS Parameters for the Analysis of 1-MeTIQ This table presents data from a validated method for 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTIQ), a structural isomer of the target compound, to illustrate a typical analytical setup.

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Triple Quadrupole Tandem Mass Spectrometer with ESI | jsbms.jp |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | jsbms.jp |

| MRM Transition (1-MeTIQ) | m/z 147.8 → m/z 130.8 | jsbms.jp |

| Internal Standard | 1-MeTIQ-d4 (m/z 151.8 → m/z 133.8) | jsbms.jp |

| Chromatographic Column | Reversed phase 5CN-MS (150×2.0 mm, i.d.) | jsbms.jp |

| Mobile Phase | Methanol and 5 mM ammonium formate (90:10, v/v) | jsbms.jp |

| Flow Rate | 0.2 mL/min | jsbms.jp |

| Lower Limit of Detection | 0.01 ng/mL | jsbms.jp |

| Recovery | >94.1% | jsbms.jp |

Gas Chromatography/Mass Spectrometry (GC/MS) Techniques

Gas chromatography/mass spectrometry (GC/MS) is another powerful and widely used technique for the analysis of tetrahydroisoquinolines in biological matrices. nih.govnih.gov For compounds like 4-Methyl-1,2,3,4-tetrahydroisoquinoline (B9905), which contain a secondary amine group, derivatization is often required to increase their volatility and thermal stability, and to improve their chromatographic peak shape.

A study determining the content of 1-MeTIQ in mouse brain utilized a GC-Selected Ion Monitoring (GC-SIM) method. nih.gov In this approach, the amine was first extracted from the brain homogenate and then derivatized to a pentafluoropropionyl (PFP) derivative. nih.gov This derivatization enhances the compound's detectability. The GC-SIM system provides high specificity by monitoring characteristic ions of the derivatized analyte, allowing for accurate quantification even in a complex matrix like brain tissue. nih.gov This method proved effective in measuring significant changes in 1-MeTIQ levels in response to external agents. nih.gov

Table 2: Research Findings Using GC/MS for 1-MeTIQ Analysis This table summarizes findings from a study on 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) to exemplify the application of GC/MS.

| Parameter | Description | Source |

|---|---|---|

| Analyte | 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) | nih.gov |

| Matrix | Mouse Brain | nih.gov |

| Technique | Gas Chromatography-Selected Ion Monitoring (GC-SIM) | nih.gov |

| Sample Preparation | Extraction with chloroform (B151607) at pH 11-12 | nih.gov |

| Derivatization | Detected as a Pentafluoropropionyl (PFP) derivative | nih.gov |

Sample Preparation Techniques (e.g., Solvent Extraction, Solid-Phase Extraction)

Effective sample preparation is a prerequisite for reliable quantification in any bioanalytical method. mdpi.com The primary goal is to isolate the analyte of interest from interfering components of the biological matrix, such as proteins, salts, and phospholipids, which can suppress the instrument's signal and damage analytical columns. mdpi.comnih.gov The two most common approaches for tetrahydroisoquinolines are solvent extraction and solid-phase extraction. jsbms.jp

Solvent Extraction , also known as liquid-liquid extraction (LLE), separates compounds based on their relative solubilities in two different immiscible liquids. youtube.comyoutube.com For the analysis of 1-MeTIQ, a combination of solvent extraction and solid-phase extraction has been successfully used. jsbms.jp In one method, the initial extraction from brain tissue was performed using chloroform at an alkaline pH (11-12) to ensure the amine was in its neutral, more organo-soluble form. nih.gov In another, dichloromethane (B109758) was used. jsbms.jp

Solid-Phase Extraction (SPE) offers a more selective and often cleaner extraction compared to LLE. nih.gov This technique involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). nih.gov The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. jsbms.jp For the analysis of TIQ and 1-MeTIQ, a hydrophilic-lipophilic balanced (HLB) SPE cartridge was employed. The sample was loaded, the cartridge was washed with water to remove polar interferences, and the analytes were eluted with acidified methanol. jsbms.jp This procedure yielded high recovery rates of over 93% for TIQ and over 94% for 1-MeTIQ, demonstrating its efficiency. jsbms.jp

Table 3: Comparison of Sample Preparation Techniques for Tetrahydroisoquinolines

| Technique | Principle | Example Application for Related Compounds | Source |

|---|---|---|---|

| Solvent Extraction (LLE) | Partitioning of the analyte between an aqueous sample and an immiscible organic solvent based on solubility. | Brain tissue extracted with dichloromethane or chloroform at alkaline pH to isolate 1-MeTIQ. | jsbms.jpnih.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix interferences are washed away, followed by elution. | Use of an OASIS® HLB cartridge to extract TIQ and 1-MeTIQ, with elution via acidified methanol. | jsbms.jp |

Vii. Future Directions and Research Perspectives

Exploration of Novel 4-Methyl-1,2,3,4-tetrahydroisoquinoline (B9905) Derivatives as Therapeutic Agents

The versatility of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core structure allows for extensive chemical modification, leading to derivatives with diverse pharmacological profiles. nih.govrsc.org Future research will focus on the rational design and synthesis of novel 4-methyl-THIQ analogs to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Synthetic strategies such as the Pictet-Spengler reaction and the Bischler-Napieralski reaction are foundational methods for creating the THIQ core. nih.govresearchgate.net Modern approaches, including multicomponent reactions (MCRs), offer efficient pathways to generate libraries of structurally diverse THIQ derivatives. nih.govrsc.org For instance, an MCR has been used to synthesize 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles with high yields. nih.govrsc.org These strategies can be adapted to introduce the 4-methyl group and other desired substituents to explore the structure-activity relationship (SAR) systematically.

Research has already demonstrated the potential of various THIQ derivatives:

Anticancer Agents: Novel THIQ derivatives have been developed as potent inhibitors of the NF-κB signaling pathway, showing significant anti-proliferative activity against human cancer cell lines. nih.gov Another analog, 1-(biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol (EDL-155), was preferentially cytotoxic to C6 glioma cells over normal astrocytes. nih.gov Further modification of this scaffold, such as the development of 6,8-dimethoxy-1-(2′-methoxybiphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, led to improved potency and selectivity. bohrium.com

Antimicrobial Agents: Derivatives have been synthesized and evaluated for activity against various pathogens. Chiral quaternary N-spiro ammonium (B1175870) bromides containing a THIQ moiety showed potent bactericidal properties, particularly against Gram-negative bacteria like Campylobacter jejuni. nih.gov Other analogs have been assessed for their efficacy against Mycobacterium tuberculosis. rsc.org

Enzyme Inhibitors: Substituted THIQs are known inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine (B1671497) synthesis. nih.gov Specific substitutions at the 3-position, such as a methyl or hydroxymethyl group, have been shown to enhance inhibitory activity. nih.gov Additionally, a screen of 24 THIQ derivatives identified four compounds as inhibitors of deoxyribonuclease I (DNase I), an enzyme implicated in apoptosis. nih.gov

Antiviral Agents: THIQ derivatives have been investigated for their ability to inhibit HIV reverse transcriptase. nih.gov More recently, novel heterocyclic compounds based on the THIQ structure were found to effectively suppress SARS-CoV-2 replication in vitro. nih.gov

Future exploration will involve creating 4-methylated versions of these successful scaffolds and introducing a variety of substituents at other positions to optimize their therapeutic potential.

Table 1: Examples of Biologically Active 1,2,3,4-Tetrahydroisoquinoline Derivatives

| Compound Name | Therapeutic Target/Activity | Research Finding |

|---|---|---|

| 1-(Biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol (EDL-155) | Antiglioma | Showed preferential cytotoxicity for C6 glioma cells (EC50=1.5 μM) compared to normal astrocytes (EC50=27.4 μM). nih.gov |

| 6,8-dimethoxy-1-(2′-methoxybiphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | Antiglioma | Demonstrated improved potency and selectivity on C6 rat glioma (EC50 0.63 μM) versus rat astrocytes (EC50 10.85 μM). bohrium.com |

| (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride [(+)-FR115427] | Anticonvulsant | Found to be a highly effective anticonvulsant against NMDA-induced seizures in mice. nih.gov |

| 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one | DNase I Inhibition | The most potent of a series, with an IC50 value of 134.35±11.38 μM. nih.gov |

| tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1) | Anti-SARS-CoV-2 | Effectively suppressed authentic SARS-CoV-2 replication in Vero E6 cells (EC50 = 3.15 μM) and Calu-3 cells (EC50 = 2.78 μM). nih.gov |

In-depth Studies on Specific Molecular Targets and Signaling Pathways

While many THIQ derivatives have shown promise, a deeper understanding of their interactions with specific molecular targets is crucial for advancing them as therapeutic agents. Future research must move beyond phenotypic screening to detailed mechanistic studies for 4-methyl-THIQ compounds.

Key molecular targets and pathways identified for the broader THIQ class that warrant investigation for 4-methylated analogs include:

Dopamine (B1211576) System: The endogenous THIQ derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) is a known modulator of the dopamine neurotransmitter system. nih.govnih.gov It has been shown to stimulate dopamine release, leading to the competitive displacement of ligands from dopamine D2 receptors. nih.gov Given the structural similarity, investigating whether 4-methyl-THIQ affects dopamine synthesis, release, reuptake, or receptor binding is a high priority, particularly for potential applications in neurological and psychiatric disorders.

Monoamine Oxidase (MAO): 1MeTIQ is also a reversible inhibitor of both MAO-A and MAO-B. nih.govsigmaaldrich.com This inhibition contributes to its neuroprotective effects by preventing the breakdown of monoamine neurotransmitters and reducing the formation of reactive oxygen species. researchgate.net The potential of 4-methyl-THIQ and its derivatives to act as MAO inhibitors should be thoroughly evaluated.

NF-κB Signaling Pathway: The nuclear factor-κB (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in cancer. nih.gov A series of THIQ derivatives have been specifically designed as anticancer agents that function by inhibiting NF-κB nuclear translocation. nih.gov Compound 5d (HSR1304) from this series effectively blocked this step in LPS-stimulated MDA-MB-231 breast cancer cells. nih.gov Exploring the impact of 4-methyl-THIQ derivatives on this pathway could yield novel anti-inflammatory or anticancer drugs.

Amyloid Precursor Protein (APP) Processing: In the context of Alzheimer's disease, new THIQ derivatives have been designed to modulate the proteolytic processing of APP. nih.gov These compounds were found to stimulate the release of the neuroprotective sAPPα fragment and inhibit gamma-secretase, which is involved in the production of amyloid-beta peptides. nih.gov This dual activity suggests a synergistic potential for neuroprotection, a property that should be investigated for 4-methyl-THIQ analogs.

Other Enzymes and Receptors: As shown by previous studies, the THIQ scaffold can interact with a range of other targets, including phenylethanolamine N-methyltransferase (PNMT) and DNase I. nih.govnih.gov Future work should employ broad screening panels and molecular modeling to identify and validate the specific targets of novel 4-methyl-THIQ derivatives.

Development of Advanced In Vivo and In Vitro Models for Efficacy Assessment

To rigorously evaluate the therapeutic potential of new 4-methyl-THIQ derivatives, sophisticated and relevant biological models are essential.

In Vitro Models: Initial efficacy screening relies on robust in vitro assays. The development of high-throughput screening (HTS) platforms is a priority. Examples of established in vitro systems include:

Cell-Based Assays: Human cancer cell lines (e.g., MDA-MB-231) have been used to test the anticancer activity of THIQ derivatives targeting the NF-κB pathway. nih.gov For neurodegenerative diseases, cell-based reporter gene assays have been employed to measure the inhibition of γ-secretase. nih.gov

Enzyme Inhibition Assays: Direct measurement of enzyme activity, such as for DNase I or PNMT, provides clear data on a compound's potency (e.g., IC50 values). nih.gov

Primary Cell Cultures: For assessing neurotoxicity and neuroprotection, differential screening using cultured rat C6 glioma cells and normal neonatal astrocytes has proven effective in identifying compounds with selective activity. nih.govbohrium.com

In Vivo Models: Following promising in vitro results, evaluation in animal models of disease is the critical next step. Advanced in vivo models that accurately recapitulate human pathology are needed.

Oncology Models: Xenograft models, where human tumor cells are implanted into immunocompromised animals, are standard. For brain tumors, an orthotopic model involving the transplantation of C6 glioma into the brains of Sprague-Dawley rats has been used to test the efficacy of THIQ derivatives delivered systemically or directly to the tumor. nih.gov

Neurological Disease Models: A model of diabetic neuropathic pain, induced by streptozotocin (B1681764) (STZ) in mice, was used to demonstrate the antihyperalgesic and antiallodynic effects of 1MeTIQ. nih.gov This model allows for both behavioral assessments (von Frey filament test, tail immersion test) and neurochemical analysis of brain tissue. nih.gov For Parkinson's-like syndromes, models using neurotoxins such as MPTP or rotenone (B1679576) have been used to show the neuroprotective effects of 1MeTIQ. nih.govresearchgate.net

Future research should focus on developing more refined models, such as patient-derived xenografts (PDX) in oncology or genetic mouse models of neurodegenerative diseases, to improve the predictive value of preclinical testing.

Translational Research for Clinical Applications

The ultimate goal of developing novel 4-methyl-THIQ derivatives is their successful translation into clinical therapies. This requires a dedicated translational research program that bridges the gap between preclinical discovery and human studies. While some THIQ-based compounds like noscapine (B1679977) are used clinically, and others like PM00104 have entered Phase I trials, the path to clinical application for new derivatives requires careful planning. nih.govresearchgate.neta2bchem.com

Key components of this translational effort will include:

Preclinical Pharmacokinetics and Toxicology: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of lead candidates. Early assessment of metabolic stability, for instance in liver microsomes, is crucial. researchgate.net